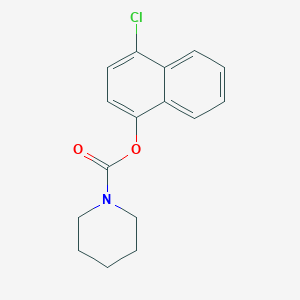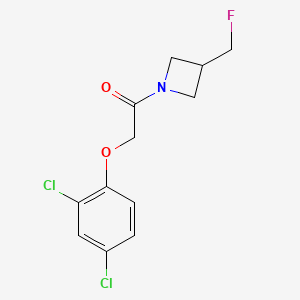![molecular formula C15H16N2O3 B2632272 N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide CAS No. 2411243-52-0](/img/structure/B2632272.png)
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide, commonly referred to as BOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOA is a benzoxazepine derivative and is synthesized through a specific method that involves the reaction of 2-aminobenzoxazole with propargyl bromide. In
作用機序
The mechanism of action of BOA is not fully understood. However, it has been suggested that BOA acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. BOA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by BOA has been shown to result in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BOA has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, BOA has been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
BOA has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various cellular processes. BOA is also relatively easy to synthesize, making it readily available for use in experiments. However, BOA also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BOA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of BOA. One potential area of research is the development of BOA-based therapies for the treatment of cancer and other diseases. Another potential area of research is the study of BOA's effects on epigenetic regulation and gene expression. Additionally, further studies are needed to fully understand the safety and efficacy of BOA in humans, and clinical trials may be necessary to evaluate its potential as a therapeutic agent.
合成法
BOA is synthesized through a method that involves the reaction of 2-aminobenzoxazole with propargyl bromide. This reaction results in the formation of BOA as the final product. The synthesis of BOA is a complex process that requires careful handling of chemicals and precise temperature control.
科学的研究の応用
BOA has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. BOA has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, BOA has been found to have neuroprotective properties and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-5-14(18)16-8-9-17-10-12-6-3-4-7-13(12)20-11-15(17)19/h3-4,6-7H,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXKSDVAVYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)



![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)



